Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate
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Overview
Description
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate is a heterocyclic compound that features a fused ring system combining pyrrole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate with methyl propiolate in xylene at 125°C for 16 hours. The crude product is then purified by silica gel column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar cyclization reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux in organic solvents.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Known for its anticoagulant properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds have diverse biomedical applications, including as enzyme inhibitors and receptor modulators.
Uniqueness: Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate is unique due to its specific ring structure and the versatility it offers in chemical modifications. This allows for the exploration of a wide range of biological activities and the development of novel therapeutic agents .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-3-5-10-7(6)2-4-9-10/h2,4,6H,3,5H2,1H3 |
InChI Key |
GDGSOAOSPSSUFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN2C1=CC=N2 |
Origin of Product |
United States |
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